三羟甲基丙烷三(2-甲基-1-氮丙啶丙酸酯)

描述

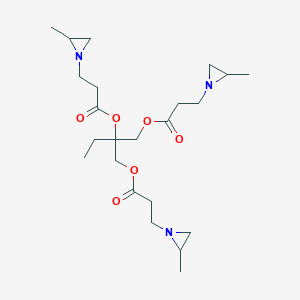

Trimethylolpropane tris(2-methyl-1-aziridinepropionate) is a chemical compound with the molecular formula C24H41N3O6 and a molecular weight of 467.60 g/mol . It is known for its application as a crosslinking agent in various industrial processes, particularly in the production of coatings, adhesives, and inks . This compound is valued for its ability to enhance the resistance of materials to water, chemicals, alcohol, and detergents .

科学研究应用

Trimethylolpropane tris(2-methyl-1-aziridinepropionate) is a triaziridinyl compound utilized as a crosslinking or latent curing agent in various applications, such as coatings, inks, adhesives, and more . It enhances specific properties, including resistance to water, chemicals, alcohol, detergents, and abrasion, as well as improving cohesive strength and adhesion .

Chemical Properties

Trimethylolpropane tris(2-methyl-1-aziridinepropionate) appears as a colorless to light yellow transparent liquid .

Applications

- Coatings: It can be used as a low-temperature crosslinking agent for water-based coatings and leather coatings, enhancing resistance to water, washing, chemicals, and high temperatures . It can also improve the adhesion of coatings .

- Adhesives: The addition of Trimethylolpropane tris(2-methyl-1-aziridinepropionate) can improve the mechanical performance of adhesives .

- Inks: It enhances the water and detergent resistance of water-based inks . It also improves the cohesion of lipid aggregate in inks, including dispersions of polyurethanes, Polypropionate, polrvinyl chloride and lacca .

- Parquet Lacquers: Improves resistance to water, alcohol, detergents, chemicals, and abrasion in waterborne parquet lacquers .

- Industrial Paint: In water-based industrial paint, it can improve water resistance, alcohol resistance, and anti-adhesion .

Environmental and Safety Information

- Trimethylolpropane tris(2-methyl-1-aziridinepropionate) is considered environmentally friendly because the finished products are non-toxic and odorless after crosslinking, without chemical hazards like methanol .

- The Initial Threshold Screening Level (ITSL) has been established at 10 μg/m3 with annual averaging .

作用机制

Target of Action

Trimethylolpropane tris(2-methyl-1-aziridinepropionate) is a crosslinker that belongs to the group of aziridines . It primarily targets carboxyl, amine, and hydroxyl groups present in various substances . It is particularly used as a latent curing agent for single pack self-curable polyurethane (PU) systems .

Mode of Action

The compound interacts with its targets through aziridine ring-opening reactions . It reacts with carboxyl groups under normal conditions, and with amine and hydroxyl groups under strong acid catalysis . This interaction results in the formation of crosslinks, enhancing the strength and durability of the material it is applied to .

Biochemical Pathways

The primary biochemical pathway involved in the action of Trimethylolpropane tris(2-methyl-1-aziridinepropionate) is the crosslinking of polymers. This process enhances the mechanical properties of the material, including its strength, flexibility, and resistance to chemical and environmental degradation .

Result of Action

The result of the action of Trimethylolpropane tris(2-methyl-1-aziridinepropionate) is the formation of a crosslinked network within the material it is applied to. This leads to enhanced mechanical properties, including increased strength and durability . It also improves the material’s resistance to water, chemicals, alcohol, and detergents .

Action Environment

The action of Trimethylolpropane tris(2-methyl-1-aziridinepropionate) can be influenced by environmental factors. For instance, the crosslinking reaction can occur at room temperature, but the effect is better at 60-80 degrees Celsius . Additionally, the compound should be stored in a cool, dry, and well-ventilated place, away from fire and oxidizing agents .

准备方法

Trimethylolpropane tris(2-methyl-1-aziridinepropionate) can be synthesized through the esterification of 3-(2-methyl-1-aziridinyl)propanoic acid with trimethylolpropane under acidic conditions . The reaction typically involves mixing the two reactants in the presence of a sulfuric acid catalyst at room temperature or slightly elevated temperatures. After the reaction is complete, the product is purified through neutralization, decolorization, and solvent removal .

化学反应分析

Trimethylolpropane tris(2-methyl-1-aziridinepropionate) undergoes various chemical reactions, including:

Crosslinking Reactions: It reacts with carboxyl groups in emulsions, and under strong acidic conditions, it can also react with amine and hydroxyl groups.

Substitution Reactions: The aziridine groups in the compound can participate in nucleophilic substitution reactions, forming stable crosslinked networks.

相似化合物的比较

Trimethylolpropane tris(2-methyl-1-aziridinepropionate) is unique due to its three aziridine groups, which provide multiple reactive sites for crosslinking. Similar compounds include:

Trimethylolpropane tris(3-mercaptopropionate): Another crosslinking agent with thiol groups instead of aziridine groups.

Pentaerythritol tetrakis(3-mercaptopropionate): A compound with four thiol groups used for similar applications.

2,2′-(Ethylenedioxy)diethanethiol: A dithiol compound used in crosslinking reactions.

These compounds differ in their functional groups and the types of crosslinking reactions they undergo, but they all serve to enhance the properties of materials in various industrial applications.

生物活性

Trimethylolpropane tris(2-methyl-1-aziridinepropionate) (TTMAP) is a compound that has garnered attention for its unique chemical properties and potential applications in various fields, particularly in coatings, adhesives, and polymers. This article delves into the biological activity of TTMAP, examining its chemical structure, synthesis, biological interactions, and applications based on diverse research findings.

Chemical Structure and Properties

TTMAP is a triaziridine compound with the molecular formula and a molecular weight of 467.6 g/mol. It appears as a colorless to light yellow transparent liquid and is known for its excellent solubility in both water and organic solvents. The compound contains aziridine functional groups that contribute to its reactivity and crosslinking capabilities.

| Property | Value |

|---|---|

| CAS Number | 64265-57-2 |

| Molecular Formula | C24H41N3O6 |

| Molecular Weight | 467.6 g/mol |

| Appearance | Colorless to light yellow |

| Density | 1.07 g/mL |

| Boiling Point | 532.1 °C |

Synthesis of TTMAP

The synthesis of TTMAP typically involves a Michael addition reaction between trimethylolpropane trimethacrylate and 2-methylaziridine in an organic solvent system. This method has been optimized to yield high purity and efficiency, avoiding the use of highly toxic reagents.

- Preparation Steps :

Reactivity and Crosslinking

TTMAP acts as a latent curing agent in polyurethane systems, enhancing the mechanical properties of materials by promoting crosslinking during curing processes. Its high reactivity with hydroxyl groups allows it to effectively modify polymer structures, resulting in improved thermal stability and mechanical strength .

Toxicological Profile

Research indicates that TTMAP is non-toxic and environmentally friendly compared to other aziridine derivatives. The finished products derived from TTMAP exhibit low odor and minimal chemical hazards, making them suitable for various applications without posing significant health risks .

Applications in Biocompatibility

Studies have suggested that TTMAP can be used in biomedical applications due to its biocompatibility. For instance, it has been incorporated into polylactide (PLA) foams to enhance their properties while maintaining safety for biological use . The incorporation of TTMAP into PLA not only improves the material's mechanical properties but also facilitates long-chain branching, which is beneficial for creating more robust biomaterials.

Case Studies

- Modification of Polylactide :

- Coating Applications :

属性

IUPAC Name |

[2-[3-(2-methylaziridin-1-yl)propanoyloxy]-2-[3-(2-methylaziridin-1-yl)propanoyloxymethyl]butyl] 3-(2-methylaziridin-1-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H39N3O6/c1-5-23(32-22(29)8-11-26-14-19(26)4,15-30-20(27)6-9-24-12-17(24)2)16-31-21(28)7-10-25-13-18(25)3/h17-19H,5-16H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEOQTSUNXODXQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(COC(=O)CCN1CC1C)(COC(=O)CCN2CC2C)OC(=O)CCN3CC3C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H39N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 1-Aziridinepropanoic acid, 2-methyl-, 1,1'-[2-ethyl-2-[[3-(2-methyl-1-aziridinyl)-1-oxopropoxy]methyl]-1,3-propanediyl] ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

64265-57-2 | |

| Record name | 1-Aziridinepropanoic acid, 2-methyl-, 1,1'-[2-ethyl-2-[[3-(2-methyl-1-aziridinyl)-1-oxopropoxy]methyl]-1,3-propanediyl] ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does TTMAP interact with polymers, and what are the downstream effects?

A1: TTMAP exhibits high reactivity with carboxyl groups present in polymers like polylactic acid (PLA) [, , ]. This reaction leads to the formation of branched polymer structures. Depending on the reaction conditions and the presence of other reagents, TTMAP can facilitate the creation of star-shaped PLA or long chain branched (LCB) PLA [, , ].

Q2: How does the structure of the resulting polymer influence its physical properties?

A2: The branching introduced by TTMAP significantly affects the rheological properties of the polymer. While star-shaped PLA shows increased viscosity compared to linear PLA, it does not exhibit strain hardening in extensional flow [, ]. Conversely, LCB PLA demonstrates significant extensional hardening, indicating the presence of long chain branched molecules with potential H-shaped topology [, , ].

Q3: What are the advantages of using TTMAP for branching PLA compared to other methods?

A3: Unlike conventional branching methods employing free radical chemistry or epoxy functional oligomers, TTMAP offers a unique approach to achieve strain hardening in PLA with less increase in shear viscosity []. This control over polymer properties makes it a promising candidate for various applications requiring tailored material performance.

Q4: Are there any challenges associated with using TTMAP for polymer modification?

A4: One challenge lies in controlling the degree of branching. Excess TTMAP can lead to excessive crosslinking, resulting in gel formation, which is undesirable for certain applications []. Additionally, the reaction of TTMAP with other functional groups present in the polymer or reaction mixture needs to be carefully considered and controlled.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。